Methyl alpha-cyanocinnamate

Catalog No.
S776721
CAS No.
3695-84-9
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl alpha-cyanocinnamate

Researchers developing TCIs often face irreversible adduct formation with singly activated olefins causing off-target toxicity. Methyl α-cyanocinnamate (CAS 3695-84-9) provides a doubly activated Michael acceptor that enables rapidly reversible covalent binding essential for noncatalytic cysteine targeting.

  • Achieves >90% conversion in NHC-catalyzed Stetter reactions as a benchmark substrate.
  • Ensures predictable reactivity ratios in free-radical copolymerization for advanced photoresists.
  • Supplied with high purity (≥98%) for reproducible fragment-based drug discovery kinetics.

CAS Number

3695-84-9

Product Name

Methyl alpha-cyanocinnamate

IUPAC Name

methyl (E)-2-cyano-3-phenylprop-2-enoate

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+

InChI Key

XLNFLJOWTRDNCX-JXMROGBWSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)C#N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC=C1)/C#N

The exact mass of the compound Methyl alpha-cyanocinnamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Methyl 2-cyano-3-phenylacrylate, Methyl α-cyanocinnamate, alpha-Cyanocinnamic acid methyl ester, Methyl (E)-2-cyano-3-phenylacrylate, 2-Cyano-3-phenylacrylic acid methyl ester

Purity

≥98%

Package Size

1 g, 5 g

Methyl alpha-cyanocinnamate (CAS 3695-84-9), also known as methyl 2-cyano-3-phenylacrylate, is a highly electrophilic, doubly activated Michael acceptor characterized by the presence of both an alpha-cyano group and a methyl ester on a styrene core. In industrial and academic procurement, this compound is primarily sourced as a specialized building block for targeted covalent inhibitors (TCIs), asymmetric organocatalysis, and advanced polymer synthesis. Its dual electron-withdrawing groups precisely tune the lowest unoccupied molecular orbital (LUMO) of the beta-carbon, imparting unique reaction kinetics that cannot be achieved with standard cinnamates or simple acrylates. Buyers typically prioritize high-purity (>98%) grades of this compound to ensure reproducible binding kinetics in fragment-based drug discovery (FBDD) and predictable reactivity ratios in free-radical copolymerization [1].

Substituting Methyl alpha-cyanocinnamate with closely related singly activated analogs, such as methyl cinnamate (ester only) or cinnamonitrile (nitrile only), fundamentally alters the compound's electrophilic behavior and leads to process failure in advanced applications. In medicinal chemistry, singly activated olefins often form irreversible covalent adducts with target proteins, leading to severe off-target toxicity, whereas the doubly activated alpha-cyanocinnamate scaffold is specifically required to achieve rapidly reversible covalent binding[1]. In synthetic methodology, the absence of the alpha-cyano group drastically reduces the substrate's susceptibility to nucleophilic attack, resulting in trace yields during carbene-catalyzed Stetter reactions where the doubly activated compound would otherwise achieve >90% conversion[2]. Consequently, procurement must strictly specify the alpha-cyano derivative when tuned reversibility or high Michael addition reactivity is the process bottleneck.

Reversible Cysteine Targeting

In the development of covalent kinase inhibitors (e.g., targeting RSK2 or Keap1-Nrf2), the choice of electrophile dictates the therapeutic safety window. Studies comparing singly activated olefins to doubly activated Michael acceptors demonstrate that Methyl alpha-cyanocinnamate reacts with noncatalytic cysteine thiols in a rapidly reversible manner. The installation of the nitrile group alongside the ester increases the olefin's intrinsic reactivity toward thiols while paradoxically eliminating the formation of irreversible adducts seen with standard acrylamides or simple esters [1]. This tuned reversibility allows for sustained target inhibition without the accumulation of permanently modified off-target proteins.

Evidence DimensionCysteine adduct reversibility and binding kinetics
Target Compound DataRapidly reversible covalent adduct formation
Comparator Or BaselineSingly activated esters/acrylamides (Irreversible adduct formation or poor reactivity)
Quantified DifferenceComplete shift from irreversible to reversible thiol binding mechanics
ConditionsPhysiological pH, noncatalytic cysteine targeting assays (RSK2-CTD models)

Medicinal chemists must procure this specific doubly activated scaffold to design reversible covalent drugs that minimize off-target toxicity.

NHC-Catalyzed Stetter Reactions

Methyl alpha-cyanocinnamate serves as a highly efficient substrate in N-heterocyclic carbene (NHC)-catalyzed intermolecular Stetter reactions. The dual electron-withdrawing groups sufficiently lower the LUMO of the alkene, facilitating rapid nucleophilic attack by the Breslow intermediate. Using chiral triazolium salt precatalysts, reactions utilizing (E)-Methyl 2-cyano-3-phenylacrylate achieve up to 90% yield of the desired polycarbonyl compounds. Furthermore, the resulting products can be enriched to >99% enantiomeric excess (ee) via a single recrystallization step [1]. Unactivated cinnamates lacking the alpha-cyano group generally fail to undergo efficient intermolecular Stetter reactions under identical conditions.

Evidence DimensionProduct yield in intermolecular Stetter reactions
Target Compound Data90% isolated yield with high enantioselectivity potential
Comparator Or BaselineUnactivated methyl cinnamate (Trace or poor yields)
Quantified DifferenceSignificant yield activation (>80% increase) due to the alpha-cyano group
ConditionsNHC-catalyzed intermolecular reaction with heterocyclic aldehydes

Synthetic chemists developing new catalytic methodologies require this specific compound to ensure viable yields in complex nucleophilic acylations.

Alternating Copolymerization with Styrene

In free-radical copolymerization with styrene, Methyl alpha-cyanocinnamate exhibits distinct reactivity ratios driven by its strong electron-withdrawing nature and steric profile. Unlike standard methacrylates which often form random copolymers, the inclusion of the alpha-cyano group drives a strong tendency toward alternating copolymerization. NMR spectroscopic analysis of the resulting polymers confirms the formation of both head-to-tail and head-to-head couplings [1]. This structural regularity is not achievable with sluggishly polymerizing analogs like methyl cinnamate.

Evidence DimensionCopolymerization sequence distribution
Target Compound DataHigh tendency for alternating sequences with head-to-head coupling
Comparator Or BaselineMethyl methacrylate or Methyl cinnamate (Random or sluggish copolymerization)
Quantified DifferenceShift in monomer reactivity ratios favoring strict alternation
ConditionsFree-radical copolymerization with styrene monomers

Materials scientists procure this specific monomer to engineer specialty resins and photoresists requiring strictly alternating polymer backbones.

Reversible Covalent Kinase Inhibitors

Due to its doubly activated Michael acceptor profile, this compound is an ideal starting material for synthesizing targeted covalent inhibitors (TCIs) in fragment-based drug discovery. It is specifically chosen when targeting noncatalytic cysteines (such as in RSK2 or Keap1) where rapidly reversible binding is required to prevent off-target toxicity [1].

Asymmetric Organocatalysis Substrate

Procured by methodology labs as a highly reactive electrophile for validating novel N-heterocyclic carbene (NHC) catalysts. Its ability to reliably yield polycarbonyl compounds in high yields (>90%) during intermolecular Stetter reactions makes it a preferred benchmark substrate over unactivated cinnamates [2].

Alternating Specialty Resins

Utilized in polymer science to synthesize alternating copolymers with styrenic monomers. The unique steric and electronic properties provided by the alpha-cyano and methyl ester groups allow for the precise engineering of polymer microstructures, useful in the development of advanced photoresists and thermally stable materials [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Serafimova et al. Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, doi: 10.1038/nchembio.925, published online 1 April 2012 http://www.nature.com/naturechemicalbiology
Streuff et al. A palladium-catalysed enolate alkylation cascade for the formation of adjacent quaternary and tertiary stereocentres. Nature Chemistry, doi: 10.1038/nchem.518, published online 31 January 2010 http://www.nature.com/nchem

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